molecular formula C5H8BrNOS B034535 3-(2-Hydroxyethyl)thiazolium bromide CAS No. 103768-99-6

3-(2-Hydroxyethyl)thiazolium bromide

Cat. No.: B034535
CAS No.: 103768-99-6
M. Wt: 210.09 g/mol
InChI Key: RZANVUAQQTZJHP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)thiazolium bromide typically involves the reaction of 2-bromoethanol with thiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Thiazole+2-Bromoethanol3-(2-Hydroxyethyl)thiazolium bromide\text{Thiazole} + \text{2-Bromoethanol} \rightarrow \text{this compound} Thiazole+2-Bromoethanol→3-(2-Hydroxyethyl)thiazolium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)thiazolium bromide is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thiazolium derivatives, while substitution reactions can produce different thiazolium salts .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZANVUAQQTZJHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551892
Record name 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103768-99-6
Record name 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiazole (4.3 g) and 2-bromoethanol (12.5 g) were mixed and heated under reflux for 5 hours. The reaction was left standing at room temperature to give white needles. The crystals were washed with acetone, collected by filtration and dried under reduced pressure.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)thiazolium bromide
Reactant of Route 2
3-(2-Hydroxyethyl)thiazolium bromide
Reactant of Route 3
3-(2-Hydroxyethyl)thiazolium bromide
Reactant of Route 4
3-(2-Hydroxyethyl)thiazolium bromide
Reactant of Route 5
3-(2-Hydroxyethyl)thiazolium bromide
Reactant of Route 6
3-(2-Hydroxyethyl)thiazolium bromide

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